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molecular formula C11H16OS B8339827 n-Butyl 2-Methoxyphenyl Sulfide

n-Butyl 2-Methoxyphenyl Sulfide

Cat. No. B8339827
M. Wt: 196.31 g/mol
InChI Key: MGCIYSHYINSVAC-UHFFFAOYSA-N
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Patent
US07112697B1

Procedure details

The general procedure was used to convert 2-iodoanisole and n-butyl sulfide to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a light yellow oil (329 mg, 84% yield). 1H NMR (300 MHz, CDCl3) δ 7.18–6.75 (m, 4H; Hb, Hc, Hd, He); 3.82 (s, 3H; Hj), 2.84–2.79 (t, J=7.3, 2H; Hf), 1.60–1.52 (m, 2H; Hg), 1.43–1.36 (m, 2H; Hh) 0.87–0.82 (t, J=7.3, 3H; Hi). 13C NMR (75 MHz, CDCl3) δ 156.98 (C6), 128.56 (C2), 126.54 (C4), 125.22 (C1), 120.98 (C3), 110.28 (C5), 55.73 (C11), 31.49 (C7), 30.94 (C8), 22.06 (C9), 13.66 (C10). Anal. Calcd. for C11H160S: C, 67.30; H, 8.22; S, 16.33; Found C, 67.43; H, 8.28; S, 16.10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[CH2:10]([S:14]CCCC)[CH2:11][CH2:12][CH3:13]>>[CH3:9][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[S:14][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)SCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)SCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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